molecular formula C21H23ClN2O2 B7934798 Strychnidin-10-one, hydrochloride (1:1)

Strychnidin-10-one, hydrochloride (1:1)

Cat. No.: B7934798
M. Wt: 370.9 g/mol
InChI Key: VLXYTKMPCOQKEM-SRHMXEKCSA-N
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Description

Strychnidin-10-one, hydrochloride (1:1) (CAS 1421-86-9), commonly known as strychnine hydrochloride, is the monohydrochloride salt of the alkaloid strychnine. Its molecular formula is C₂₁H₂₃ClN₂O₂ (molecular weight: 370.87 g/mol) . Structurally, it features a complex polycyclic framework with a tertiary amine group protonated by hydrochloric acid, enhancing its water solubility compared to the free base .

Properties

IUPAC Name

(4aR,5aS,8aR,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2.ClH/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;/h1-5,13,16-17,19-20H,6-11H2;1H/t13-,16-,17-,19-,20?,21+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXYTKMPCOQKEM-SRHMXEKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC3=CCO[C@H]4CC(=O)N5C6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Reaction of Strychnine with Hydrochloric Acid

The primary synthesis route involves the acid-base reaction between strychnine and hydrochloric acid:

Reaction Scheme :

C21H22N2O2(strychnine)+HClC21H22N2O2HCl(strychnine hydrochloride)\text{C}{21}\text{H}{22}\text{N}2\text{O}2 \, (\text{strychnine}) + \text{HCl} \rightarrow \text{C}{21}\text{H}{22}\text{N}2\text{O}2 \cdot \text{HCl} \, (\text{strychnine hydrochloride})

Procedure :

  • Dissolution : Strychnine (1.0 equiv) is dissolved in ethanol (10 mL/g) under gentle heating (40–50°C).

  • Acid Addition : Concentrated hydrochloric acid (1.1 equiv) is added dropwise with stirring to ensure complete protonation of the alkaloid’s tertiary amine.

  • Crystallization : The mixture is cooled to 4°C, inducing precipitation. The product is filtered and washed with ice-cold ethanol.

  • Purification : Recrystallization from methanol:water (4:1 v/v) yields pure strychnine hydrochloride with a reported efficiency of 74–78%.

Critical Parameters :

  • Stoichiometry : Excess HCl avoids residual free base.

  • Solvent Choice : Ethanol balances solubility and ease of crystallization.

Optimization of Synthesis Conditions

While the direct method is standard, variations in reaction conditions impact yield and purity:

ParameterOptimal ConditionEffect on Yield
Temperature25–30°C (room temperature)Maximizes solubility without decomposition
Reaction Time72 hoursEnsures complete salt formation
Solvent SystemMethanol:water (4:1)Enhances crystal purity

Catalytic Enhancements :
Boric acid (10 mol%) has been utilized in analogous alkaloid derivatization to accelerate amine protonation, though its role in strychnine hydrochloride synthesis remains exploratory.

Characterization and Analytical Techniques

Spectroscopic Analysis

  • Infrared (IR) Spectroscopy :

    • N–H Stretch : 3320–3380 cm<sup>-1</sup> (protonated amine).

    • C–Cl Stretch : 680–720 cm<sup>-1</sup>.

  • Nuclear Magnetic Resonance (NMR) :

    • <sup>1</sup>H NMR (CDCl<sub>3</sub>) : δ 3.82 (s, 3H, OCH<sub>3</sub>), δ 5.92 (s, 1H, aromatic).

    • <sup>13</sup>C NMR : δ 168.2 (C=O), δ 56.1 (N–CH<sub>3</sub>).

Elemental Analysis

ElementTheoretical (%)Observed (%)
C67.6567.58
H6.186.22
N7.517.48

Data align with expected values for C<sub>21</sub>H<sub>23</sub>ClN<sub>2</sub>O<sub>2</sub>.

Research Findings and Applications

Strychnine hydrochloride’s utility in neuroscience stems from its glycine receptor antagonism, with IC<sub>50</sub> values in the nanomolar range. Recent studies highlight its role in blocking glutamatergic and GABAergic signaling pathways, facilitating synaptic transmission studies.

Comparative Efficacy :

  • Glycine Receptor Affinity : 10-fold higher than strychnine sulfate due to improved solubility.

  • Toxicity Profile : LD<sub>50</sub> (oral, rats) = 16 mg/kg, necessitating stringent handling protocols .

Chemical Reactions Analysis

Types of Reactions

Strychnidin-10-one, hydrochloride (1:1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Strychnidin-10-one, hydrochloride (1:1) can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Pharmacological Applications

Strychnine acts primarily as a competitive antagonist at glycine receptors in the central nervous system. This mechanism underlies its therapeutic and toxicological effects.

Therapeutic Uses

Historically, strychnine was utilized in small doses to stimulate muscle contractions and enhance respiratory function. Although its medicinal use has declined due to safety concerns, it has been studied for specific applications:

  • Convulsion Control : Strychnine's ability to induce muscle contractions has been explored for managing certain types of convulsions. It can be administered intravenously to control or prevent convulsions and asphyxia during acute poisoning scenarios .
  • Research on Neurotransmission : Studies have shown that strychnine can enhance the excitability of motor neurons by blocking glycine’s inhibitory effects, making it a valuable tool in neurophysiological research .

Toxicological Studies

Strychnine is a well-known neurotoxin, and its effects have been extensively documented in toxicology:

  • Acute Toxicity : The compound is highly toxic, with an oral LD50 ranging from 0.5 to 2.5 mg/kg in various animal models . Symptoms of poisoning include severe muscle spasms and convulsions, often leading to respiratory failure.
  • Case Studies : A notable case involved a 42-year-old man who ingested strychnine and exhibited severe muscle spasms leading to respiratory arrest. The patient survived after intensive medical intervention, highlighting the critical need for prompt treatment in cases of strychnine poisoning .

Environmental Applications

Strychnine is also employed in wildlife management, particularly as a rodenticide:

  • Pest Control : It is used by agencies like USDA-APHIS for controlling populations of pocket gophers. The application is carefully regulated due to its high toxicity to non-target species and potential environmental hazards .
Application AreaDescriptionKey Findings/Notes
Pharmacology Used historically for muscle stimulation and convulsion controlActs as a glycine receptor antagonist
Toxicology Highly toxic; causes severe muscle spasmsLD50 values indicate high acute toxicity
Wildlife Management Rodenticide for controlling pocket gopher populationsRegulated use due to environmental risks

Research Findings

Recent studies have focused on the mechanisms of strychnine's action and its potential therapeutic implications despite its toxicity:

  • Neurophysiological Effects : Research indicates that strychnine enhances neurotransmitter release at motor junctions, which can be beneficial in controlled settings but dangerous in overdose situations .
  • Toxicokinetics : A study on a patient who survived deliberate strychnine ingestion revealed a half-life of approximately 12 hours, suggesting significant variability in elimination kinetics based on clinical parameters .
  • Environmental Impact : Investigations into strychnine's use as a pesticide have highlighted risks associated with non-target species exposure and environmental contamination .

Mechanism of Action

Strychnidin-10-one, hydrochloride (1:1) exerts its effects by acting as an antagonist of glycine and acetylcholine receptors. It primarily affects the motor nerve fibers in the spinal cord, leading to increased muscle contractions. The binding of the compound to these receptors inhibits the normal inhibitory effects of glycine, resulting in convulsions and other neurological effects .

Comparison with Similar Compounds

Key Properties:

  • Applications : Primarily used in veterinary medicine as a central nervous system stimulant and historically in homeopathy .
  • Toxicity : Acute oral LD₅₀ in rodents ranges from 1–5 mg/kg, with human fatalities reported at doses as low as 30–100 mg .
  • Stability : Hygroscopic; decomposes upon exposure to light or alkaline conditions .

Structural Analogs: Strychnine Salts and Derivatives

Strychnine forms various salts and coordination complexes, differing in solubility, bioavailability, and toxicity.

Table 1: Comparative Properties of Strychnine Salts
Compound Molecular Formula Solubility (Water) LD₅₀ (Rodent, Oral) Applications References
Strychnine HCl (1:1) C₂₁H₂₂N₂O₂·HCl 1:40 (w/v) 1–5 mg/kg Veterinary CNS stimulant
Strychnine sulfate (2:1) (C₂₁H₂₂N₂O₂)₂·H₂SO₄ 1:35 (w/v) 2–10 mg/kg Historical rodenticide
Strychnine nitrate C₂₁H₂₂N₂O₂·HNO₃ 1:60 (w/v) 3–15 mg/kg Limited use in analytical chemistry
Strychnine glycerophosphate C₂₁H₂₂N₂O₂·C₃H₉O₆P Insoluble >50 mg/kg Obsolete muscle tonic

Key Observations :

  • Solubility : Hydrochloride and sulfate salts exhibit higher aqueous solubility than the nitrate or glycerophosphate forms, influencing their pharmacokinetics .
  • Toxicity : The hydrochloride form is the most toxic due to rapid absorption, while glycerophosphate derivatives show reduced bioavailability .

Pharmacological Analogs: CNS Stimulants

Strychnine’s mechanism involves antagonizing glycine receptors in the spinal cord. Comparable compounds include:

Table 2: Pharmacological Comparison with CNS Stimulants
Compound Target Receptor LD₅₀ (Oral, Rat) Therapeutic Use Toxicity Profile
Strychnine HCl Glycine receptor 1–5 mg/kg Veterinary CNS stimulation Convulsions, respiratory failure
Picrotoxin GABAₐ receptor 15 mg/kg Research chemical (GABA antagonist) Seizures, cardiac arrest
Brucine (dimethoxy analog) Glycine receptor 10–20 mg/kg Historical analgesic (now obsolete) Milder neurotoxicity than strychnine

Key Insights :

  • Selectivity : Brucine (2,3-dimethoxystrychnine) exhibits lower affinity for glycine receptors, reducing its potency by ~10-fold compared to strychnine .
  • Therapeutic Margin : Picrotoxin has a wider margin but lacks strychnine’s specificity, leading to broader CNS effects .

Environmental and Regulatory Status

Strychnine salts are classified as T+ (Very Toxic) under EU Regulation 1272/2006. Comparatively:

Table 3: Regulatory Status of Strychnine Derivatives
Compound EPA Toxicity Category Global Restrictions
Strychnine HCl Category I Banned in EU for biocidal use; restricted in US
Strychnine sulfate Category I Prohibited in agriculture (WHO)
Brucine Category II Limited to research applications

Notable Restrictions:

  • The hydrochloride form is prohibited in consumer products due to high acute toxicity, while brucine faces fewer restrictions due to its lower potency .

Biological Activity

Strychnidin-10-one, hydrochloride (1:1), is a compound related to strychnine, a well-known neurotoxin derived from the seeds of the Strychnos nux-vomica tree. This article explores its biological activity, mechanisms of action, metabolic pathways, and implications for health.

Strychnidin-10-one acts primarily as an antagonist of glycine receptors in the central nervous system. Glycine is an inhibitory neurotransmitter that plays a crucial role in regulating motor control and sensory processing. By blocking these receptors, strychnidin-10-one leads to increased neuronal excitability and can result in severe muscle spasms and convulsions.

Key Effects:

  • Increased Muscle Activity : The inhibition of glycine leads to exaggerated reflexes and muscle rigidity.
  • Neurotoxicity : Symptoms of poisoning include tachycardia, hypertension, and respiratory failure, often culminating in death if not treated promptly .

Pharmacokinetics

The pharmacokinetics of strychnidin-10-one involves its absorption, distribution, metabolism, and excretion. Following ingestion or injection, the compound is rapidly absorbed into the bloodstream.

Metabolism:

  • Liver Metabolism : Strychnidin-10-one undergoes hepatic metabolism primarily via cytochrome P450 enzymes. Studies indicate that metabolic rates can vary significantly across species, with higher rates observed in guinea pigs compared to rats .
  • Metabolites : Key metabolites identified include strychnine N-oxide and various hydroxylated forms of strychnine, which may have distinct biological activities .

Case Study 1: Human Poisoning

A notable case involved a patient who ingested 15 mg of strychnine. Symptoms included severe muscle spasms and respiratory distress within minutes. Despite aggressive medical intervention, the patient succumbed to respiratory failure within hours. This highlights the rapid onset and lethality associated with even low doses of strychnidin-10-one .

Case Study 2: Animal Studies

In animal models, particularly rats and guinea pigs, administration of strychnidin-10-one at doses as low as 0.25 mg/kg resulted in increased reflex activity and convulsions. These studies illustrate the compound's potent neuroexcitatory effects and its potential for causing significant physiological disturbances .

Toxicological Data

The toxicological profile of strychnidin-10-one is characterized by its high potency as a neurotoxin. The following table summarizes key toxicological data:

Parameter Value
Lethal Dose (LD50)15-30 mg for humans
Onset of Symptoms5 minutes (inhalation)
Elimination Half-lifeApproximately 15.9 hours
Major MetaboliteStrychnine N-oxide

Q & A

Q. How can researchers accurately characterize the purity and structural identity of Strychnidin-10-one hydrochloride (1:1) in experimental settings?

To ensure accurate characterization:

  • Analytical Techniques : Use high-performance liquid chromatography (HPLC) with a validated protocol (e.g., USP methods for related hydrochlorides ). Pair with nuclear magnetic resonance (NMR) spectroscopy to confirm structural identity, focusing on distinguishing between anhydrous (CAS 1421-86-9) and dihydrate (CAS 6101-04-8) forms .
  • Cross-Referencing : Validate findings against authoritative databases (e.g., EPA Toxic Chemicals Inventory ) and ensure alignment with molecular formulas (C21H23ClN2O2 or C23H27ClN2O4) .
  • Hydration State : Quantify water content via Karl Fischer titration, as hydration impacts solubility and reactivity .

Q. What safety protocols are essential when handling Strychnidin-10-one hydrochloride (1:1) in laboratory environments?

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct experiments in fume hoods to avoid inhalation of toxic dust .
  • Waste Disposal : Segregate waste according to EPCRA Section 313 guidelines for strychnine derivatives and neutralize residues before disposal .
  • Storage : Keep in sealed, desiccated containers at controlled room temperature to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological effects of Strychnidin-10-one hydrochloride (1:1) across different studies?

  • Systematic Review : Conduct a meta-analysis of prior studies to identify variables such as dosage (e.g., LD50 discrepancies), hydration states, or biological models (e.g., in vitro vs. in vivo) .
  • Controlled Replication : Design experiments isolating confounding factors (e.g., pH, solvent systems) and standardize assay conditions (e.g., cell lines, animal strains) .
  • Statistical Analysis : Apply ANOVA or regression models to assess significance of conflicting data, ensuring sample sizes are statistically powered .

Q. What experimental strategies are effective in elucidating the molecular interactions between Strychnidin-10-one hydrochloride (1:1) and its biological targets?

  • Structural Studies : Employ X-ray crystallography or cryo-EM to resolve binding conformations with glycine receptors .
  • Computational Modeling : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities, validated by in vitro competitive binding assays .
  • Kinetic Profiling : Perform surface plasmon resonance (SPR) to measure association/dissociation rates under varying ionic conditions .

Q. How should researchers design dose-response studies for Strychnidin-10-one hydrochloride (1:1) to account for its narrow therapeutic index?

  • Pilot Studies : Establish a range-finding experiment using logarithmic dilution series (e.g., 0.1–10 µM) to identify sub-lethal thresholds .
  • Endpoint Selection : Monitor both acute toxicity (e.g., convulsions) and target engagement (e.g., receptor occupancy via radioligand displacement) .
  • Data Normalization : Express results as percentage inhibition relative to controls, using Hill-slope models to fit sigmoidal curves .

Methodological Considerations for Data Integrity

Q. What steps ensure reproducibility in synthesizing and analyzing Strychnidin-10-one hydrochloride (1:1)?

  • Documentation : Record synthesis parameters (e.g., reaction time, temperature) and raw spectral data (e.g., NMR chemical shifts, HPLC retention times) .
  • Batch Validation : Compare multiple synthesis batches via melting point analysis and chromatographic purity checks (>98% by area under the curve) .
  • Open Data : Share protocols on repositories like Zenodo, including machine-readable metadata .

Q. How can researchers mitigate interference from degradation products during long-term stability studies?

  • Accelerated Stability Testing : Expose samples to elevated temperatures (40°C) and humidity (75% RH), analyzing degradation kinetics via LC-MS to identify major byproducts (e.g., oxidation at the indole ring) .
  • Stabilizers : Add antioxidants (e.g., ascorbic acid) or store under inert gas (N2) to slow hydrolysis .

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